N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Overview
Description
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is a useful research compound. Its molecular formula is C8H6F3NO and its molecular weight is 189.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Rhodium-Catalyzed Beckmann Rearrangement : A study demonstrated that the Beckmann rearrangement of oxime, catalyzed by rhodium complexes, trifluoromethanesulfonic acid, and tris(p-tolyl)phosphine, facilitates the conversion of benzophenone oximes into corresponding amides with good yields. This process is significant for the synthesis of amides from ketoximes under mild conditions (Arisawa & Yamaguchi, 2001).
Synthesis Methodologies
High-Throughput Synthesis of Benzimidazoles : Research on the practical application of Oxone® in the synthesis of benzimidazoles from 1,2-phenylenediamines and aldehydes highlights a rapid, mild condition process applicable to a broad range of substrates. This methodology is particularly suited for high-throughput synthesis of benzimidazole libraries, offering a straightforward approach for generating these compounds in good to excellent yields (Beaulieu, Haché, & von Moos, 2003).
Nucleophilicity of Oximes in Organometallic Chemistry : A study exploring the reactivity of various oxime species with nitrilium closo-decaborate clusters provides insights into the nucleophilic characteristics of oximes. This research is foundational for understanding and utilizing oxime reactivity in organometallic synthesis processes (Bolotin et al., 2016).
Material Science
- Lanthanide-based Metal-Organic Frameworks (MOFs) : Investigation into the synthesis, structure, and properties of lanthanide-based MOFs using oxime and other organic ligands revealed the development of isostructural frameworks exhibiting high chemical and thermal stability. These materials show promising applications in luminescence and magnetic properties, opening avenues for their use in sensing, catalysis, and information storage (Luo et al., 2018).
Photoluminescence and Luminescent Properties
- Lanthanide Complexes for Luminescence : Research on 2-(2,2,2-trifluoroethyl)-1-indone lanthanide complexes has demonstrated their significant luminescent properties. These complexes, with a general formula [Ln(TFI)3L], where Ln represents lanthanide ions and L stands for coordinating ligands, exhibit strong characteristic emissions, suggesting their potential application in optical materials and luminescent devices (Li et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoro-1-phenylethanone oxime are currently unknown. Oximes, in general, are known for their diverse biological and pharmacological applications . They have been studied for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Mode of Action
Oximes are known to have the ability to reactivate the enzyme acetylcholinesterase (ache), which is inhibited in cases of organophosphate poisoning . Oxime stereoisomers have important pharmacological properties, and studies have revealed that Z-isomers are more stable and predominant than E-isomers .
Biochemical Pathways
Many oximes are known to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases .
Pharmacokinetics
The compound’s boiling point is predicted to be 1941±400 °C .
Result of Action
Oximes are known for their potency to act as antidotes against nerve agents .
Action Environment
It is known that the presence of an electron-donating group on the oxime moiety allows to decrease the energy gap between the oxime and the nitrone form and stabilizes this latter, which facilitates addition reactions .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,2-Trifluoro-1-phenylethanone oxime involves the reaction of 2,2,2-Trifluoro-1-phenylethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2,2,2-Trifluoro-1-phenylethanone", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2,2,2-Trifluoro-1-phenylethanone in a solvent", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and extract the product with a suitable solvent", "Dry the product and purify it by recrystallization" ] } | |
CAS No. |
655-25-4 |
Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+ |
InChI Key |
TUKWYJVGKNCDJJ-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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